Product packaging for 2-Hydroxyethyl 2H-pyran-4-carboxylate(Cat. No.:)

2-Hydroxyethyl 2H-pyran-4-carboxylate

Cat. No.: B13016365
M. Wt: 170.16 g/mol
InChI Key: BWKQSMTVGCYPDM-UHFFFAOYSA-N
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Description

2-Hydroxyethyl 2H-pyran-4-carboxylate is a chemical building block of interest in synthetic and medicinal chemistry research. As a derivative of tetrahydro-2H-pyran-4-carboxylic acid , this compound integrates two key functional groups: an ester and a terminal alcohol on the ester side chain. This structure makes it a valuable scaffold or intermediate for constructing more complex molecules. The tetrahydropyran (THP) ring is a common motif found in various biologically active compounds and natural products . In laboratory settings, researchers can utilize this compound as a versatile precursor. The presence of the 2-hydroxyethyl ester group is particularly significant, as it can undergo further chemical transformations. For instance, it may serve as a key intermediate in the synthesis of potential pharmaceutical agents, where the THP ring contributes to the molecule's overall conformation and pharmacokinetic properties. Its primary research applications include use as a building block for heterocyclic compounds, in the exploration of structure-activity relationships, and in the development of novel chemical entities for screening campaigns. This product is intended For Research Use Only and is not approved for use in humans, animals, or as a diagnostic agent.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10O4 B13016365 2-Hydroxyethyl 2H-pyran-4-carboxylate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H10O4

Molecular Weight

170.16 g/mol

IUPAC Name

2-hydroxyethyl 2H-pyran-4-carboxylate

InChI

InChI=1S/C8H10O4/c9-3-6-12-8(10)7-1-4-11-5-2-7/h1-2,4,9H,3,5-6H2

InChI Key

BWKQSMTVGCYPDM-UHFFFAOYSA-N

Canonical SMILES

C1C=C(C=CO1)C(=O)OCCO

Origin of Product

United States

Synthetic Methodologies for 2 Hydroxyethyl 2h Pyran 4 Carboxylate

Established Synthetic Pathways to the 2H-Pyran Core

The 2H-pyran ring is a structural motif found in numerous natural products and serves as a key intermediate in organic synthesis. google.com However, the synthesis of simple 2H-pyrans can be challenging due to the potential for valence isomerization to the corresponding open-chain dienone form. google.com Stability is often conferred by substitution on the pyran ring. google.com

Ring-Closing Reactions and Cycloaddition Approaches to 2H-Pyrans

A prevalent method for constructing the 2H-pyran ring is through the oxa-6π-electrocyclization of 1-oxatrienes. google.com This pathway is often part of a domino reaction, such as the Knoevenagel condensation followed by electrocyclization. google.com This formal [3+3] cycloaddition approach typically involves the reaction of an α,β-unsaturated aldehyde or ketone with a 1,3-dicarbonyl compound. google.com The stability of the resulting 2H-pyran is influenced by substituents; for instance, electron-withdrawing groups at the C5-position favor the cyclic form. google.com

Another significant approach involves Diels-Alder cycloadditions. For example, 2H-pyran-2-ones can act as dienes in [4+2] cycloaddition reactions with suitable dienophiles like acetylenedicarboxylates. google.com These reactions can be thermally induced and provide a route to highly substituted bicyclic systems which can be further transformed. google.comnih.gov Additionally, N-heterocyclic carbene (NHC)-catalyzed [2+4] cyclization of alkynyl esters with α,β-unsaturated ketones offers a route to highly substituted 4H-pyrans. google.com

Reaction Type Reactants Key Features Reference(s)
Knoevenagel/ElectrocyclizationEnal and 1,3-dicarbonyl compoundFormal [3+3] cycloaddition; yields stable 2H-pyrans. google.com
Diels-Alder Cycloaddition2H-Pyran-2-one and acetylenedicarboxylate[4+2] cycloaddition; forms bicyclic adducts. google.com
Ni(0)-catalyzed CycloadditionDiyne and aldehydeForms bicyclic 2H-pyrans. google.com
NHC-catalyzed CyclizationAlkynyl ester and α,β-unsaturated ketone[2+4] cyclization; yields highly substituted 4H-pyrans. google.com

Decarboxylation-Based Synthesis of Pyranones and Esters

The synthesis of pyranones, which are precursors to certain pyran systems, can be achieved through decarboxylation reactions. For instance, 4-oxo-4H-pyran-2,6-dicarboxylic acid (chelidonic acid) can be synthesized and subsequently decarboxylated via reflux to produce pyran-4-one (γ-pyrone). organic-chemistry.org This process involves the removal of carboxylic acid groups, often from a dicarboxylic acid precursor. organic-chemistry.org The decarboxylation of 2-pyridone-3-carboxylic acids, a related heterocyclic system, has been achieved using potassium carbonate in toluene, highlighting a potential strategy for similar pyran compounds. organic-chemistry.org The synthesis of ethyl 4H-pyran-4-one-2-carboxylate has been reported as a side-product from the thermal decarboxylation of monoethyl chelidonate, which itself is derived from the incomplete hydrolysis of the corresponding diester. mdpi.comgoogle.com

Starting Material Reaction Product Reference(s)
4-Oxo-4H-pyran-2,6-dicarboxylic acid (Chelidonic acid)Thermal decarboxylationPyran-4-one organic-chemistry.org
Monoethyl chelidonateThermal decarboxylationEthyl 4H-pyran-4-one-2-carboxylate mdpi.comgoogle.com
2-Pyridone-3-carboxylic acidsDecarboxylation with K2CO3Substituted 2-pyridones organic-chemistry.org

Esterification Strategies for the 4-Carboxylate Moiety

Once the 2H-pyran-4-carboxylic acid core is obtained, the next crucial step is the esterification to introduce the 2-hydroxyethyl group.

Direct Esterification of Pyran-4-carboxylic Acids

The most common method for converting a carboxylic acid to an ester is the Fischer-Speier esterification. organic-chemistry.orglibretexts.orgmasterorganicchemistry.com This reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. libretexts.orgathabascau.ca The reaction is an equilibrium process, and to drive it towards the formation of the ester, a large excess of the alcohol is typically used, or the water formed as a byproduct is removed. libretexts.orgmasterorganicchemistry.com For the synthesis of 2-Hydroxyethyl 2H-pyran-4-carboxylate, this would involve reacting 2H-pyran-4-carboxylic acid with ethylene (B1197577) glycol in the presence of an acid catalyst.

The direct esterification of various carboxylic acids, including heterocyclic ones, is a well-established procedure. nih.govlibretexts.org For instance, the synthesis of bis(2-hydroxyethyl) ester of 2,6-naphthalenedicarboxylic acid is achieved by reacting the dicarboxylic acid with ethylene glycol using a catalyst. google.com

Transesterification and Other Ester Formation Reactions

Transesterification is another viable method for synthesizing new esters from existing ones. This process involves the reaction of an ester with an alcohol in the presence of an acid or base catalyst. For the target compound, a methyl or ethyl ester of 2H-pyran-4-carboxylic acid could be reacted with ethylene glycol.

Other methods for ester formation include the reaction of a carboxylic acid salt with an alkyl halide or the alcoholysis of acid chlorides or anhydrides. athabascau.ca These methods can be advantageous as they are often not equilibrium-driven and can proceed under milder conditions.

Targeted Synthesis of this compound

The synthesis would likely commence with the formation of a suitable 2H-pyran-4-carboxylic acid. A potential route to a substituted 2H-pyran-4-carboxylic acid could involve a multicomponent reaction. For example, the reaction of an appropriate β-ketoester, an aldehyde, and malononitrile (B47326) can lead to substituted 4H-pyrans which could potentially be hydrolyzed and decarboxylated to a 2H-pyran-4-carboxylic acid derivative. mdpi.com

A more direct approach would be the synthesis of a precursor like 4-oxo-tetrahydro-2H-pyran-3-carboxylic acid ethyl ester, which can be synthesized via a Dieckmann condensation of 4-oxa-1,7-diethyl pimelate. Subsequent modification of the ring and hydrolysis of the ester would yield a pyran carboxylic acid.

Once the 2H-pyran-4-carboxylic acid is synthesized and isolated, the final step would be the esterification with ethylene glycol. A standard Fischer esterification protocol would be the most straightforward approach.

Proposed Synthetic Scheme:

Synthesis of a 2H-pyran-4-carboxylic acid precursor: This could be achieved through a cycloaddition reaction followed by functional group manipulation or a decarboxylation route from a dicarboxylic acid. For example, starting from chelidonic acid, one could envision a selective reduction and dehydration sequence to form a 2H-pyran-4,6-dicarboxylic acid, followed by selective decarboxylation.

Fischer Esterification: The resulting 2H-pyran-4-carboxylic acid would then be subjected to esterification with ethylene glycol.

Reaction Conditions for Proposed Esterification:

Reactants Catalyst Solvent Conditions Product
2H-Pyran-4-carboxylic acid, Ethylene glycol (excess)Concentrated H₂SO₄ or TsOHEthylene glycol (as solvent) or an inert solventHeat (reflux)This compound

This proposed synthesis leverages well-established and versatile reactions in organic chemistry to construct the target molecule.

Multi-step Reaction Sequences for Selective Functionalization

The construction of the this compound molecule is not a trivial one-step process. It necessitates a carefully planned multi-step synthesis to build the pyran ring and subsequently introduce the desired functional groups with high selectivity. A common strategy in organic synthesis involves the initial formation of a core structure, in this case, a pyran-4-carboxylic acid derivative, followed by esterification.

One plausible synthetic pathway begins with the formation of a tetrahydropyran-4-carboxylic acid scaffold. For instance, processes have been developed where β,β'-dichlorodiethyl ether is reacted with the sodium salt of diethyl malonate to yield diethyl tetrahydropyran-4,4-dicarboxylate. This intermediate can then be hydrolyzed and decarboxylated to form tetrahydropyran-4-carboxylic acid. google.com While this yields a saturated ring, similar principles can be applied to precursors that would result in the unsaturated 2H-pyran ring system.

Another comprehensive approach starts from simpler, readily available chemicals. For example, a patented method for a related compound, 2,2-dimethyltetrahydro-2H-pyran-4-carboxylic acid, involves a sequence of reactions including a Sonogashira coupling, Kucherov reaction, Darzen reaction, and an oxidation step. google.com This highlights the modular nature of organic synthesis, where different reactions are combined to achieve a complex molecular architecture.

Once a suitable 2H-pyran-4-carboxylic acid is obtained, the final step is the esterification with ethylene glycol. The Fischer-Speier esterification is a classic and reliable method for this transformation. It involves reacting the carboxylic acid with an excess of the alcohol (ethylene glycol) in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.comlibretexts.org The reaction is an equilibrium process, and to drive it towards the product, water, a byproduct, is typically removed. libretexts.org

Table 1: Illustrative Multi-step Synthesis Overview

StepReaction TypeReactantsKey Intermediate/Product
1Ring FormationVaries (e.g., Diels-Alder or condensation reactions)2H-Pyran-4-carboxylic acid derivative
2Esterification2H-Pyran-4-carboxylic acid, Ethylene GlycolThis compound

Chemo- and Regioselective Synthetic Approaches

Chemo- and regioselectivity are paramount in the synthesis of this compound to ensure that reactions occur at the desired functional group and position.

Chemoselectivity: The primary challenge in the esterification step with ethylene glycol is to achieve mono-esterification, as ethylene glycol has two hydroxyl groups. To selectively react with only one hydroxyl group, one might employ a large excess of ethylene glycol, which statistically favors the formation of the monoester. Alternatively, one of the hydroxyl groups of ethylene glycol could be protected with a temporary blocking group, followed by esterification and subsequent deprotection. Another key aspect of chemoselectivity is in the construction of the pyran ring itself, where specific reactions are chosen to avoid unwanted side reactions with any existing functional groups.

Regioselectivity: In building the pyran ring, regioselectivity dictates the position of the substituents. For instance, in a hetero-Diels-Alder reaction, a common method for forming six-membered rings, the choice of diene and dienophile, along with the catalyst, will determine the placement of the carboxylic acid group at the 4-position of the 2H-pyran ring. Research on the synthesis of other substituted pyridines has shown that reaction conditions can be modified to alter the regioselectivity of the addition to the ring. libretexts.org Similarly, in the synthesis of carbazoles, the choice of catalyst and ligands was found to be crucial for controlling the regioselectivity of C-H activation and C-N bond formation steps. nih.gov These principles are transferable to the synthesis of functionalized pyrans.

An efficient diastereoselective approach has been developed for the synthesis of related 3,4-dihydro-2H-pyran-4-carboxamides, where the reaction of 4-oxoalkane-1,1,2,2-tetracarbonitriles with aldehydes in an acidic medium led to a single diastereomer. This demonstrates that high levels of stereocontrol can be achieved in pyran synthesis through careful selection of substrates and reaction conditions. wisconsin.edu

Catalytic Systems and Green Chemistry Principles in 2H-Pyran-4-carboxylate Synthesis

Modern synthetic chemistry increasingly emphasizes the use of catalytic systems and adherence to green chemistry principles to create more sustainable processes.

Catalytic Systems: A variety of catalysts are employed in the synthesis of pyran derivatives. For the formation of the pyran ring, metal-based catalysts are common. For example, palladium catalysts have been used in coupling reactions to construct the carbon skeleton of pyran precursors. google.com N-Heterocyclic carbenes (NHCs) have also emerged as powerful organocatalysts for the synthesis of 4H-pyran derivatives through annulation reactions. organic-chemistry.org For the esterification step, traditional acid catalysts like sulfuric acid are effective, but solid acid catalysts are being explored as greener alternatives. These can be easily recovered and reused, minimizing waste.

Green Chemistry Principles: The application of green chemistry principles to the synthesis of pyran derivatives is an active area of research. This includes:

Use of Greener Solvents: Researchers have successfully conducted the synthesis of 4H-pyran derivatives in environmentally benign solvents like water or ethanol (B145695). nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a key goal. One-pot, multi-component reactions are particularly advantageous in this regard, as they can generate complex molecules like 4H-pyrans and pyrano[2,3-c]pyrazoles in a single step, reducing waste and improving efficiency. nih.gov

Use of Renewable Feedstocks and Biodegradable Catalysts: While not yet specifically reported for this compound, there is a broader trend towards using bio-based starting materials and biodegradable catalysts.

Table 2: Examples of Catalysts in Pyran Synthesis

Catalyst TypeExampleApplicationReference
Metal CatalystPalladium ChlorideSonogashira Coupling for pyran precursors google.com
OrganocatalystN-Heterocyclic Carbenes (NHCs)[2+4] Cyclization for 4H-pyran synthesis organic-chemistry.org
Acid CatalystSulfuric AcidFischer Esterification masterorganicchemistry.comlibretexts.org
Green CatalystPiperidine (in ethanol)One-pot synthesis of 4H-pyrans nih.gov

Due to the absence of specific experimental data for "this compound" in publicly available scientific literature, a detailed article on its advanced spectroscopic characterization and structural elucidation cannot be generated at this time.

Extensive searches for empirical data, including high-resolution nuclear magnetic resonance (NMR) spectroscopy, vibrational spectroscopy (infrared and Raman), mass spectrometry, and X-ray crystallography for this specific compound, did not yield the necessary detailed research findings required to populate the requested article structure. While general principles of spectroscopic analysis and data for related pyran derivatives are available, the strict requirement to focus solely on "this compound" prevents the use of analogous data from other compounds.

To provide a scientifically accurate and authoritative article as requested, specific experimental data, including chemical shifts for ¹H and ¹³C NMR, peak frequencies for IR and Raman spectroscopy, fragmentation patterns for mass spectrometry, and crystallographic parameters from X-ray analysis, are essential. Without access to these specific data points for the target molecule, the generation of the requested in-depth scientific article is not possible.

Below is a table of the chemical compound that was the focus of this inquiry.

Table 1. Chemical Compound Mentioned

Compound Name

Computational and Theoretical Investigations of 2 Hydroxyethyl 2h Pyran 4 Carboxylate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the reactivity of molecules. For 2H-pyran systems, these methods offer insights into electron distribution, orbital energies, and sites susceptible to electrophilic or nucleophilic attack.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. Studies on various pyran derivatives demonstrate its utility in characterizing ground state properties. For instance, DFT calculations have been successfully employed to understand the global and local reactivity of 2H-pyran-2-one analogues. semanticscholar.org These studies often involve the B3LYP functional combined with basis sets like 6-31G(d,p) for geometry optimization and vibrational analysis to confirm true ground states. semanticscholar.org

Key ground state properties calculated using DFT include molecular electrostatic potential (MEP) and average local ionization energy (ALIE). MEP maps are valuable for identifying regions of a molecule that are rich or poor in electrons, thus predicting sites for electrostatic interactions. In related pyran systems, MEP surfaces have pinpointed specific atoms, such as nitrogen in substituted pyrans, as crucial for electrostatic interactions. semanticscholar.org ALIE surfaces help in identifying sites that are sensitive to electrophilic attacks. semanticscholar.org For 2-Hydroxyethyl 2H-pyran-4-carboxylate, DFT calculations would likely reveal the carbonyl oxygen of the ester group and the oxygen atom within the pyran ring as regions of high negative electrostatic potential, making them potential sites for interaction with electrophiles or for hydrogen bonding.

Global reactivity descriptors derived from the energies of the Frontier Molecular Orbitals (HOMO and LUMO) are also a staple of DFT studies. These descriptors for a representative 2H-pyran derivative are illustrated in the table below.

DescriptorFormulaTypical Value (eV) for a 2H-pyran derivative
Ionization Potential (I)I ≈ -EHOMO6.5 - 7.5
Electron Affinity (A)A ≈ -ELUMO0.5 - 1.5
Chemical Hardness (η)η = (I - A) / 22.5 - 3.5
Chemical Potential (μ)μ = -(I + A) / 2-3.5 - -4.5
Electrophilicity Index (ω)ω = μ2 / 2η1.7 - 2.5
Data are representative values for pyran-2,4-dione derivatives and serve as an illustration. mdpi.com

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, are powerful tools for detailed molecular orbital (MO) analysis. Calculations at levels of theory such as MP2/6-31G* have been used to study the conformers of related pyran structures like 2-formyl-2H-pyran. nih.gov

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is central to understanding a molecule's electronic behavior. For 2H-pyran derivatives, the HOMO and LUMO are typically located on the pyran ring, indicating that this is the primary site of reactivity. scifiniti.com The energy gap between the HOMO and LUMO is a critical parameter, influencing the molecule's stability and reactivity. A smaller gap suggests higher reactivity. In the case of this compound, the presence of the ester group and the hydroxyl group would be expected to influence the energies of these frontier orbitals. The lone pairs on the oxygen atoms would likely contribute significantly to the HOMO, while the π* orbitals of the C=C and C=O bonds would be major components of the LUMO.

Natural Bond Orbital (NBO) analysis is another important aspect of ab initio calculations, providing insights into charge distribution and intramolecular interactions. scifiniti.com For pyran-2,4-dione derivatives, NBO analysis has shown that the oxygen atoms of the carbonyl groups and the heterocyclic oxygen atom carry significant negative charges. mdpi.com A similar charge distribution would be anticipated for this compound.

Conformational Analysis and Potential Energy Surfaces

The flexibility of the 2H-pyran ring and its substituents gives rise to various conformations with different energies. Conformational analysis aims to identify the most stable conformers and the energy barriers for interconversion between them. This is often achieved by mapping the potential energy surface (PES), which represents the energy of the molecule as a function of its geometry.

For the related 3,4-dihydro-2H-pyran, two-dimensional potential energy surfaces have been constructed at the B3LYP/aug-cc-pVTZ level to investigate its conformational interconversion. nih.gov These studies revealed that in the neutral ground state, twisted conformers interconvert through an asymmetric bent conformation. nih.gov Upon ionization, the pathway changes, with half-bent conformers interconverting via a planar transition state. nih.gov

For this compound, the conformational landscape would be more complex due to the flexibility of the 2-hydroxyethyl and carboxylate groups. The orientation of these substituents relative to the pyran ring would lead to multiple local minima on the potential energy surface. The stability of these conformers would be governed by a balance of steric and electronic effects, including the potential for intramolecular hydrogen bonding between the hydroxyl group and the ester carbonyl or the ring oxygen. Computational studies on alkyl-substituted tetrahydropyrans have shown that the conformational energies are influenced by the size and nature of the substituents. montclair.edu

The table below shows representative energy differences between conformers of tetrahydro-2H-pyran calculated using different methods, illustrating the energy scales involved in conformational changes.

Conformer ComparisonMethodBasis SetEnergy Difference (kcal/mol)
Chair vs. 2,5-TwistHF6-31G(d)5.92
Chair vs. 2,5-TwistMP26-31G(d)5.78
Chair vs. 2,5-TwistB3LYP6-31G(d)5.84
Chair vs. 1,4-BoatHF6-31G(d)6.72
Chair vs. 1,4-BoatMP26-31G(d)6.76
Chair vs. 1,4-BoatB3LYP6-31G(d)6.23
Data adapted from studies on tetrahydro-2H-pyran. researchgate.net

Studies on Valence Isomerism in 2H-Pyran Systems

A characteristic feature of 2H-pyrans is their tendency to undergo valence isomerization to form the corresponding open-chain 1-oxatrienes through a reversible pericyclic oxa-6π-electrocyclization process. nih.gov This equilibrium is a critical aspect of their chemistry and stability. nih.gov

Computational studies, often in conjunction with experimental work, have been instrumental in understanding the factors that influence this equilibrium. The stability of the 2H-pyran form versus the open-chain dienone is largely dependent on steric destabilization of the dienone. nih.gov When the dienone can adopt a stable planar conformation, the equilibrium tends to favor the open form. Conversely, bulky substituents that force the dienone out of planarity shift the equilibrium towards the cyclic 2H-pyran. nih.gov For this compound, the substitution pattern on the pyran ring would be the primary determinant of where this equilibrium lies.

Thermodynamic and activation parameters for these valence isomerizations have been determined for various substituted 2H-pyrans. For the isomerization of cis-β-ionone to its 2H-pyran form, an activation energy of 20 kcal/mol was found for the forward reaction, and 27 kcal/mol for the reverse. mdpi.com These values highlight the thermal accessibility of this isomerization.

The following table presents thermodynamic data for the valence isomerization of a selected 5-acyl-2HP, illustrating the energy changes involved.

IsomerizationΔH (kcal/mol)ΔS (cal/mol·K)ΔG298 (kcal/mol)
13a ⇌ 14a-6.9-13.7-2.8
Data for the isomerization of a specific trisubstituted α-acyl-dienone to its corresponding 2H-pyran. mdpi.com

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules in a condensed phase, such as in solution. semanticscholar.org While specific MD studies on this compound are not documented, the methodology has been applied to related pyran derivatives to understand their interactions with solvents and other molecules. semanticscholar.org

In a hypothetical MD study of this compound in an aqueous solution, one would expect to observe strong hydrogen bonding between the hydroxyl and ester groups and the surrounding water molecules. The simulations could also provide insights into the conformational dynamics of the molecule in solution, revealing the preferred conformations and the rates of transition between them. Furthermore, MD simulations can be used to calculate properties like the solubility parameter, which can help in identifying compatible excipients for formulation purposes. semanticscholar.org

Simulation ParameterTypical Value
Simulation Time10 ns
Temperature300 K
PressureNormal Pressure
Cut-off Radius10 Å
Solvent ModelSimple Point Charge (SPC)
Typical parameters for an MD simulation of a 2H-pyran derivative in water. semanticscholar.org

Reaction Mechanisms and Chemical Transformations of 2 Hydroxyethyl 2h Pyran 4 Carboxylate

Transformations of the 2H-Pyran Ring System

The 2H-pyran ring is a six-membered heterocycle containing one oxygen atom and two double bonds. wikipedia.org Its structure is a key determinant of its reactivity. The chemistry of the 2H-pyran ring in the title compound is analogous to that of other substituted 2H-pyrans and related 2H-pyran-2-ones, which are well-studied.

The electron distribution in the 2H-pyran ring makes it susceptible to attack by both electrophiles and nucleophiles. While the aromaticity of some related pyran-2-ones can lead to electrophilic substitution at the C-3 and C-5 positions, the non-aromatic nature of the 2H-pyran ring often favors addition reactions or more complex transformations. clockss.org

Nucleophilic attack is a particularly significant reaction pathway for related 2H-pyran-2-one systems, which possess three electrophilic carbon centers at positions C-2, C-4, and C-6. clockss.org These reactions, often initiated by nitrogen or carbon nucleophiles, typically result in the opening of the pyran ring, followed by rearrangement to form new carbocyclic or heterocyclic structures. clockss.orgresearchgate.net For 2-Hydroxyethyl 2H-pyran-4-carboxylate, the presence of the electron-withdrawing carboxylate group at the C-4 position would enhance the electrophilicity of the ring, making it more vulnerable to nucleophilic attack. The outcome of such reactions depends heavily on the nature of the nucleophile used. nih.gov

Table 1: Summary of Potential Nucleophilic Transformations on the 2H-Pyran Ring

Attacking Nucleophile Position(s) of Attack Potential Outcome
Amines C-2, C-4, C-6 Ring-opening followed by recyclization to form nitrogen-containing heterocycles (e.g., pyridones). clockss.orgresearchgate.net
Hydrazines C-2, C-4, C-6 Ring-opening and subsequent cyclization to yield pyrazole (B372694) or pyridazine (B1198779) derivatives. clockss.orgimist.ma
Hydroxylamine (B1172632) C-2, C-4, C-6 Ring transformation to produce isoxazole (B147169) derivatives. researchgate.netimist.ma

The 2H-pyran ring is known to exist in equilibrium with an open-chain isomer, a (Z)-dienone (specifically, a 1-oxatriene), through a reversible 6π-electrocyclization process. nih.govmdpi.com This valence tautomerism is a defining characteristic of 2H-pyran chemistry. nih.gov The position of this equilibrium is sensitive to steric and electronic factors, as well as the solvent. mdpi.com

Factors that destabilize the planar conformation of the open-chain dienone, such as steric hindrance, tend to shift the equilibrium toward the closed, 2H-pyran form. nih.gov Conversely, conjugation and polar aprotic solvents can favor the open-chain isomer. mdpi.com In the case of this compound, the substituents would play a crucial role in determining the stability of the ring versus its open form.

The 2H-pyran ring can also participate in cycloaddition reactions, such as the inverse-electron-demand Diels-Alder (IEDDA) reaction, where it acts as the diene component. rsc.org These reactions with dienophiles like strained alkynes can lead to the formation of bicyclic adducts, which may subsequently undergo cycloreversion (e.g., loss of CO₂) to yield highly substituted aromatic products. researchgate.net

Oxidative processes involving 2H-pyran systems can lead to aromatization. For example, intermediates formed during certain reactions of pyran-2-ones are sensitive to air oxidation, which converts them into more stable aromatic analogues like fused pyridazines. clockss.org Electrochemical studies on related spiropyran systems have shown that oxidation can generate radical cation intermediates of both the closed-ring and open-ring isomers, facilitating cycloreversion. acs.org

Reductive transformations of the 2H-pyran ring are less commonly detailed but would be expected to target the double bonds. Catalytic hydrogenation would likely reduce the carbon-carbon double bonds, leading to the formation of a saturated tetrahydropyran (B127337) ring. The specific conditions and catalysts employed would determine the extent and selectivity of the reduction.

Isomerization is a fundamental process for 2H-pyrans, most notably the valence tautomerism between the cyclic 2H-pyran and the open-chain dienone form. nih.govresearchgate.net Beyond this equilibrium, 2H-pyrans can undergo various rearrangements, often triggered by light or heat. Photochemical isomerization of dihydropyrans, for instance, has been documented. acs.org

Rearrangements are also a common consequence of nucleophilic attack on the pyran ring. researchgate.net The initial ring-opening often creates a flexible intermediate that can undergo intramolecular cyclization in various ways, leading to a diverse array of heterocyclic products. clockss.orgimist.ma For example, a domino reaction sequence involving a propargyl Claisen rearrangement followed by an oxa-6π-electrocyclization is a known pathway to synthesize substituted 2H-pyrans. researchgate.net

Reactions Involving the Carboxylate Ester Group

The 2-hydroxyethyl 2-H-pyran-4-carboxylate molecule contains a primary carboxylate ester, which is a site for characteristic ester reactions, most notably hydrolysis.

Ester hydrolysis is the cleavage of an ester into its parent carboxylic acid and alcohol. chemguide.co.uk This reaction can be catalyzed by either acid or base.

Base-Catalyzed Hydrolysis (Saponification) : This is the most common method for ester hydrolysis and is known as saponification. chemguide.co.ukmasterorganicchemistry.com The reaction is effectively irreversible because the carboxylic acid formed in the presence of a strong base is immediately deprotonated to form a carboxylate salt, which is unreactive toward nucleophiles. chemistrysteps.comjove.com The mechanism proceeds via a nucleophilic acyl substitution. ucalgary.ca

Step 1 : A hydroxide (B78521) ion (from a base like NaOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester to form a tetrahedral intermediate. masterorganicchemistry.comucalgary.ca

Step 2 : The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the alkoxide (in this case, the 2-hydroxyethoxide ion) as a leaving group. ucalgary.ca

Step 3 : A rapid and irreversible acid-base reaction occurs where the strongly basic alkoxide deprotonates the newly formed carboxylic acid, yielding the carboxylate salt and ethylene (B1197577) glycol. masterorganicchemistry.com An acidic workup is required in a subsequent step to protonate the carboxylate and isolate the final carboxylic acid product. masterorganicchemistry.com

Acid-Catalyzed Hydrolysis : This reaction is the reverse of Fischer esterification and is an equilibrium process. chemistrysteps.comucalgary.ca To drive the reaction to completion, a large excess of water is typically used. chemistrysteps.com

Step 1 : The carbonyl oxygen of the ester is protonated by an acid catalyst (e.g., H₂SO₄), which activates the ester and makes the carbonyl carbon more electrophilic. ucalgary.ca

Step 2 : A water molecule, acting as a weak nucleophile, attacks the activated carbonyl carbon, leading to a tetrahedral intermediate. ucalgary.ca

Step 3 : Proton transfers occur, resulting in the protonation of the ester's alkoxy group, turning it into a good leaving group (ethylene glycol).

Step 4 : The intermediate collapses, eliminating the alcohol and reforming the protonated carbonyl group.

Step 5 : Deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the final carboxylic acid product.

Table 2: Comparison of Hydrolysis Mechanisms for the Ester Group

Feature Acid-Catalyzed Hydrolysis Base-Catalyzed Hydrolysis (Saponification)
Reagents Dilute acid (e.g., H₂SO₄, HCl), excess water. chemguide.co.uk Aqueous base (e.g., NaOH, KOH). ucalgary.ca
Nature of Reaction Reversible equilibrium. chemistrysteps.com Irreversible. chemistrysteps.comjove.com
Role of Reagent Acid is a catalyst. ucalgary.ca Base is a reactant (consumed). jove.com
Initial Products Carboxylic acid and alcohol. ucalgary.ca Carboxylate salt and alcohol. chemguide.co.ukmasterorganicchemistry.com

| Final Product | Carboxylic acid (after reaction). | Carboxylic acid (requires separate acid workup). masterorganicchemistry.com |

Transesterification Reactions

Transesterification is a fundamental organic reaction that involves the conversion of one ester into another through the interchange of the alkoxy group. In the case of this compound, the 2-hydroxyethyl group can be exchanged with other alcohols under catalytic conditions. This process is typically reversible and requires the removal of the displaced alcohol (ethylene glycol in this instance) to drive the equilibrium towards the desired product.

Common catalysts for transesterification include acids (like sulfuric acid or p-toluenesulfonic acid), bases (such as sodium methoxide (B1231860) or potassium carbonate), and organometallic compounds (for example, titanium alkoxides). researchgate.net The choice of catalyst and reaction conditions depends on the substrate's sensitivity and the desired outcome. For instance, the transesterification of methyl esters with various alcohols has been effectively carried out using titanium isopropoxide as a catalyst. researchgate.net

The general mechanism for acid-catalyzed transesterification begins with the protonation of the carbonyl oxygen of the ester, which enhances the electrophilicity of the carbonyl carbon. chemguide.co.uk A molecule of the new alcohol then attacks this carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of the original alcohol (ethylene glycol) yield the new ester and regenerate the acid catalyst. chemguide.co.uk

Table 1: Illustrative Transesterification Reactions of this compound

Reactant AlcoholCatalystTypical ConditionsExpected Product
MethanolSulfuric AcidRefluxMethyl 2H-pyran-4-carboxylate
ButanolSodium ButoxideAnhydrous, RefluxButyl 2H-pyran-4-carboxylate
Benzyl AlcoholTitanium(IV) IsopropoxideHigh Temperature, VacuumBenzyl 2H-pyran-4-carboxylate

Reduction of the Ester Functionality (e.g., Complex Metal Hydride Reductions)

The ester group of this compound can be reduced to a primary alcohol using complex metal hydrides such as lithium aluminum hydride (LiAlH₄) or lithium borohydride (B1222165) (LiBH₄). harvard.edu LiAlH₄ is a powerful reducing agent capable of reducing esters to primary alcohols, while LiBH₄ is a milder alternative that can also achieve this transformation, often with greater selectivity in the presence of other reducible functional groups. harvard.edulibretexts.org

The choice of reducing agent and reaction conditions can be tailored to achieve specific outcomes. For instance, at low temperatures, the reduction of esters with diisobutylaluminium hydride (DIBAL-H) can sometimes be controlled to stop at the aldehyde stage. chem-station.com

Table 2: Reduction of the Ester Group of this compound

ReagentSolventTypical ConditionsPrimary Product
Lithium Aluminum Hydride (LiAlH₄)Tetrahydrofuran (THF)0 °C to reflux, followed by aqueous workup(2H-pyran-4-yl)methanol
Lithium Borohydride (LiBH₄)Tetrahydrofuran (THF) or EtherReflux, followed by aqueous workup(2H-pyran-4-yl)methanol
Diisobutylaluminium Hydride (DIBAL-H)Toluene or Dichloromethane (B109758)-78 °C, followed by aqueous workup2H-pyran-4-carbaldehyde

Chemical Modifications of the Hydroxyethyl (B10761427) Moiety

The primary hydroxyl group of the 2-hydroxyethyl moiety is a versatile functional handle for a range of chemical modifications, including oxidation, reduction, and derivatization reactions.

Oxidation and Reduction of the Hydroxyl Group

The primary hydroxyl group in this compound can be oxidized to an aldehyde or a carboxylic acid using various oxidizing agents. The outcome of the oxidation is dependent on the choice of reagent and reaction conditions. For example, mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) in dichloromethane are typically used to convert primary alcohols to aldehydes. Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), will generally oxidize the primary alcohol all the way to a carboxylic acid. google.comgoogle.com The oxidation of a hydroxyethyl group to an acetyl group is a known biochemical transformation. libretexts.orglumenlearning.com

Conversely, while the hydroxyl group is already in a reduced state, the concept of reduction in this context could refer to the hydrogenolysis of the C-O bond, which would cleave the hydroxyethyl group. However, this is a less common transformation under standard reducing conditions.

Table 3: Oxidation of the Hydroxyl Group of this compound

Oxidizing AgentSolventTypical ConditionsExpected Product
Pyridinium Chlorochromate (PCC)Dichloromethane (DCM)Room Temperature2-Oxoethyl 2H-pyran-4-carboxylate
Potassium Permanganate (KMnO₄)Water/t-Butanol, Basic0 °C to Room Temperature2-Carboxyethyl 2H-pyran-4-carboxylate
Jones Reagent (CrO₃/H₂SO₄)Acetone0 °C to Room Temperature2-Carboxyethyl 2H-pyran-4-carboxylate

Derivatization Reactions (e.g., Etherification, Esterification)

The hydroxyl group of this compound can be readily derivatized through etherification or esterification reactions to introduce a wide variety of functional groups.

Etherification: The formation of an ether from the hydroxyl group can be achieved through several methods, most commonly the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. This reaction would yield an alkoxyethyl ester of 2H-pyran-4-carboxylic acid.

Esterification: The hydroxyl group can undergo esterification with a carboxylic acid or its derivative (e.g., an acyl chloride or anhydride) to form a new ester linkage. This reaction is often catalyzed by an acid or a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). This would result in a molecule with two ester functionalities. For example, reaction with acetic anhydride (B1165640) in the presence of a base like pyridine (B92270) would yield 2-acetoxyethyl 2H-pyran-4-carboxylate.

These derivatization reactions are valuable for modifying the physicochemical properties of the parent molecule, such as its solubility, volatility, and reactivity, which can be important for applications in materials science and as a synthetic intermediate.

Table 4: Derivatization of the Hydroxyl Group of this compound

Reaction TypeReagent(s)Catalyst/BaseTypical Product Structure
EtherificationMethyl IodideSodium Hydride (NaH)2-Methoxyethyl 2H-pyran-4-carboxylate
EsterificationAcetic AnhydridePyridine or DMAP2-Acetoxyethyl 2H-pyran-4-carboxylate
SilylationTrimethylsilyl (B98337) Chloride (TMSCl)Triethylamine (TEA)2-(Trimethylsilyloxy)ethyl 2H-pyran-4-carboxylate

Synthesis and Exploration of Derivatives and Analogs of 2 Hydroxyethyl 2h Pyran 4 Carboxylate

Modification of the Hydroxyethyl (B10761427) Side Chain for Diversification

The hydroxyethyl side chain of 2-Hydroxyethyl 2H-pyran-4-carboxylate offers a prime site for chemical modification, allowing for the generation of a diverse library of derivatives with potentially varied physicochemical properties and biological activities. Standard organic transformations can be applied to the primary alcohol of this side chain to introduce a range of functional groups.

Esterification and Etherification: The hydroxyl group can readily undergo esterification with a variety of carboxylic acids or their activated derivatives (e.g., acyl chlorides, anhydrides) under standard conditions to yield a series of esters. Similarly, etherification reactions, such as the Williamson ether synthesis, can be employed to introduce different alkyl or aryl substituents. These modifications can significantly alter the lipophilicity and steric bulk of the side chain.

Oxidation: Controlled oxidation of the primary alcohol would yield the corresponding aldehyde, which can serve as a key intermediate for further diversification. This aldehyde could participate in reactions such as reductive amination to introduce amino functionalities, or Wittig-type reactions to extend the carbon chain. Further oxidation of the aldehyde would produce the corresponding carboxylic acid, providing another point for derivatization, for instance, through amide bond formation.

Proposed Diversification of the Hydroxyethyl Side Chain

Starting MaterialReagents and ConditionsProduct Functional Group
This compoundR-COOH, DCC, DMAPEster
This compoundR-X, NaHEther
This compoundPCC, CH2Cl2Aldehyde
2-(2-Oxoethyl) 2H-pyran-4-carboxylateR-NH2, NaBH3CNAmine
2-(2-Oxoethyl) 2H-pyran-4-carboxylateJones ReagentCarboxylic Acid

Introduction of Substituents on the 2H-Pyran Ring System

The reactivity of the 2H-pyran ring allows for the introduction of various substituents, which can influence the electronic properties and biological profile of the molecule. The presence of the electron-withdrawing carboxylate group at the 4-position and the ether oxygen within the ring directs the regioselectivity of electrophilic and nucleophilic substitution reactions.

While specific studies on this compound are not prevalent, research on analogous 2H-pyran systems provides insight into potential synthetic routes. For instance, domino reactions involving α-aroylketene dithioacetals and malononitrile (B47326) have been shown to produce 6-aryl-4-(methylthio/amine-1-yl)-2-oxo-2H-pyran-3-carbonitriles. acs.org This suggests that the 2H-pyran ring can be constructed with pre-installed substituents. For a pre-formed 2H-pyran-4-carboxylate, electrophilic substitution reactions would likely be directed to the electron-rich positions of the ring.

Potential Substitution Reactions on the 2H-Pyran Ring

Reaction TypeReagents and ConditionsPotential Position of Substitution
HalogenationNBS or NCSC-3 or C-5
NitrationHNO3/H2SO4C-3 or C-5
Friedel-Crafts AcylationRCOCl, AlCl3C-3 or C-5

Stereoselective Synthesis of Chiral Derivatives

The introduction of chirality into the 2H-pyran structure can be critical for achieving specific biological activities. Stereoselective synthesis of derivatives of this compound could be approached through several strategies, including the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis.

A patent for the synthesis of a complex pharmaceutical agent describes a process for preparing a molecule containing a (2R,4R)-4-hydroxy-6-oxo-tetrahydro-pyran-2-yl)-ethyl moiety, which is a saturated analog of the pyran ring . google.com This indicates that stereocontrolled synthesis of substituted pyran systems is feasible. For the unsaturated 2H-pyran ring, asymmetric Diels-Alder reactions could be a powerful tool for constructing the ring with defined stereochemistry. Alternatively, kinetic resolution of a racemic mixture of this compound or its derivatives could be employed to separate the enantiomers.

Approaches to Stereoselective Synthesis

StrategyDescription
Chiral Pool SynthesisUtilization of enantiomerically pure starting materials to construct the pyran ring.
Asymmetric CatalysisEmployment of chiral catalysts to control the stereochemical outcome of key ring-forming or substitution reactions.
Chiral AuxiliariesTemporary attachment of a chiral auxiliary to the molecule to direct the stereoselective formation of new chiral centers.
Enzymatic ResolutionUse of enzymes to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the enantiomers.

Synthesis of Fused-Ring Heterocyclic Systems Incorporating the Pyran Core

The 2H-pyran-4-carboxylate core can serve as a scaffold for the construction of more complex, fused-ring heterocyclic systems. Such structures are of significant interest in drug discovery due to their rigid frameworks and potential for diverse biological interactions.

The literature provides numerous examples of the synthesis of fused pyran derivatives. For instance, pyrano[2,3-b]pyridines have been synthesized through the cyclocondensation of aminopyrancarbonitrile derivatives. bohrium.com Another approach involves the formal [3+3] cycloaddition of 4H-chromene-3-carbaldehydes with 1,3-dicarbonyl compounds to yield fused pyrano[2,3-b]pyrans. nih.gov These methodologies suggest that the functional groups on the this compound, namely the diene system within the pyran ring and the hydroxyethyl and carboxylate groups, could be leveraged to participate in annulation reactions, leading to the formation of novel fused heterocycles. For example, the hydroxyethyl side chain could be converted into a leaving group to facilitate an intramolecular cyclization onto an appropriately substituted pyran ring.

Examples of Fused Pyran Systems from Related Precursors

Fused SystemSynthetic StrategyReference
Pyrano[2,3-b]pyridinesCyclocondensation of aminopyrancarbonitriles bohrium.com
Pyrano[2,3-b]pyransFormal [3+3] cycloaddition nih.gov
Fused Pyran RingsIntramolecular Heck reaction espublisher.com

Applications of 2 Hydroxyethyl 2h Pyran 4 Carboxylate As a Synthetic Building Block

Precursor in the Synthesis of Complex Organic Molecules

The 2H-pyran motif is a key structural intermediate found in numerous natural products and is strategically employed in the total synthesis of these complex molecules. nih.gov While simple monocyclic 2H-pyrans can be unstable due to a tendency to exist in equilibrium with their open-chain isomeric forms (1-oxatrienes), the presence of stabilizing groups, such as a carboxylate at the C4 position, is crucial for their isolation and use. nih.gov

Functionally substituted 2H-pyran-2-ones are particularly noted for their stability and are often prepared from readily accessible starting materials, making them excellent precursors for further chemical transformations. researchgate.net Research has demonstrated that these pyran systems can be effectively converted into a variety of complex, highly substituted molecules. For instance, 3-amino substituted 2H-pyran-2-ones have been transformed into highly substituted anilines, biphenyls, and terphenyl derivatives through reactions with different alkynes. researchgate.net The Knoevenagel condensation followed by an oxa-6π-electrocyclization is a common and effective tandem strategy for synthesizing the 2H-pyran core, which can then be elaborated into more complex target molecules. nih.gov

Table 1: Physicochemical Properties of a Related Pyran Derivative, Methyl tetrahydro-2H-pyran-4-carboxylate

PropertyValueSource
CAS Number 110238-91-0 sigmaaldrich.com
Molecular Formula C₇H₁₂O₃ sigmaaldrich.com
Molecular Weight 144.17 g/mol sigmaaldrich.com
Form Liquid sigmaaldrich.com
Density 1.080 g/mL at 20 °C sigmaaldrich.com
Purity ≥98.0% (GC) sigmaaldrich.com

Role in the Construction of Advanced Heterocyclic Scaffolds

The 2H-pyran ring, and especially its pyran-2-one variant, is a prolific scaffold for the construction of a diverse range of other heterocyclic systems. researchgate.netresearchgate.net The inherent reactivity of the pyran-2-one structure, which contains multiple electrophilic sites, allows it to react with a wide variety of nucleophiles. imist.maimist.ma These reactions often involve a ring-opening of the pyran nucleus followed by rearrangement and cyclization to generate new molecular frameworks. imist.ma

Through this methodology, pyran-2-ones have been successfully used as precursors to synthesize numerous biologically important heterocyclic classes, including:

Pyridines

Pyrimidines

Quinolines and Isoquinolines

Pyrazoles and Pyrroles

Oxazoles and Thiazoles

Coumarins and Isocoumarins

Fused systems such as imidazopyridines, benzimidazoles, and various diazepines researchgate.netimist.maresearchgate.net

The synthetic utility stems from the pyran-2-one's function as a Michael acceptor, which facilitates additions that lead to these complex transformations. researchgate.netimist.ma For example, reactions with nitrogen-based nucleophiles like ammonia, amines, and hydrazines can lead to the formation of pyridones, pyrimidines, and pyrazoles, respectively. imist.ma

Potential in Supramolecular Chemistry and Self-Assembly

While direct studies on the supramolecular chemistry of 2-Hydroxyethyl 2H-pyran-4-carboxylate are not available, its molecular structure provides clear indications of its potential for self-assembly. The molecule possesses multiple functional groups capable of participating in noncovalent interactions, which are the basis of supramolecular structures.

The key structural features include:

A Hydroxyl (-OH) Group: This is a classic hydrogen bond donor and acceptor.

A Carboxylate Ester Group: The carbonyl oxygen is a strong hydrogen bond acceptor.

A Pyran Ring Oxygen: The ether oxygen can also act as a hydrogen bond acceptor.

The presence of these functionalities suggests a strong propensity for forming ordered assemblies through hydrogen bonding. In a closely related compound, ethyl 4H-pyran-4-one-2-carboxylate, the crystal structure reveals the formation of double ribbons of molecules held together by weak C-H···O=C hydrogen bonds, demonstrating the capacity of such pyran systems to form organized supramolecular structures. mdpi.com Similarly, the analysis of other heterocyclic compounds in the solid state often reveals complex networks stabilized by weak hydrogen and other noncovalent bonds that dictate the crystal packing and self-assembly. nih.gov Therefore, it is highly probable that this compound would self-assemble into well-defined supramolecular architectures, such as hydrogen-bonded chains or sheets, in the solid state.

Enzymatic and Biocatalytic Transformations of 2 Hydroxyethyl 2h Pyran 4 Carboxylate

Biocatalytic Approaches to its Synthesis or Derivatization

The synthesis of 2-Hydroxyethyl 2H-pyran-4-carboxylate can be envisioned through biocatalytic esterification or transesterification reactions. Lipases are particularly well-suited for this purpose due to their broad substrate scope and ability to function in non-aqueous media, which can shift the reaction equilibrium towards ester synthesis. scielo.brnih.gov

A primary biocatalytic route for the synthesis of this compound would involve the direct esterification of 2H-pyran-4-carboxylic acid with ethylene (B1197577) glycol. Lipases such as Candida antarctica lipase (B570770) B (CALB), often used in its immobilized form (e.g., Novozym 435), are highly effective catalysts for such reactions. rsc.org The use of an immobilized enzyme facilitates its recovery and reuse, making the process more cost-effective and sustainable.

Alternatively, a transesterification (alcoholysis) reaction could be employed. In this approach, an alkyl ester of 2H-pyran-4-carboxylic acid (e.g., methyl or ethyl ester) would react with ethylene glycol in the presence of a lipase. This method can be advantageous as it may proceed with higher efficiency and selectivity under certain conditions. Lipases from Candida rugosa and Pseudomonas cepacia have also demonstrated utility in the synthesis of various esters and could be potential candidates for this transformation. mdpi.com

The derivatization of the hydroxyl group of this compound can also be achieved biocatalytically. For instance, selective acylation of the primary alcohol with various acyl donors (e.g., vinyl esters) can be catalyzed by lipases to introduce new functional groups, potentially altering the compound's physical and biological properties. mdpi.com

EnzymeReaction TypeSubstratesPotential ProductReference
Candida antarctica lipase B (CALB)Esterification2H-pyran-4-carboxylic acid, Ethylene glycolThis compound rsc.org
Candida antarctica lipase B (CALB)TransesterificationEthyl 2H-pyran-4-carboxylate, Ethylene glycolThis compound nih.gov
Candida rugosa lipaseEsterificationStearic acid, Alkyl alcoholsAlkyl stearates mdpi.com
Pseudomonas cepacia lipaseTransesterificationVarious esters and alcoholsCorresponding new esters mdpi.com

Enzyme Specificity and Regioselectivity Studies for Pyran-4-carboxylate Substrates

The specificity and regioselectivity of enzymes are crucial for their application in the synthesis of complex molecules with defined structures. While direct studies on this compound are not extensively documented, inferences can be drawn from research on analogous pyran carboxylate substrates.

Lipases, particularly CALB, are known for their high regioselectivity in reactions involving polyfunctional molecules. mdpi.com In the context of di- or poly-substituted pyran derivatives, lipases can selectively catalyze reactions at one specific functional group, leaving others intact. For example, in the hydrolysis of diethyl 4-aryl-4H-pyran-3,5-dicarboxylates, certain lipases have been shown to selectively hydrolyze one of the two ester groups, yielding the corresponding monoester. nih.gov This suggests that in a molecule like this compound, a lipase could potentially differentiate between the ester linkage and the terminal hydroxyl group in derivatization reactions.

The regioselectivity of lipases is influenced by several factors, including the structure of the substrate, the nature of the enzyme, and the reaction medium. nih.govnih.gov For instance, CALB is known to be less specific regarding the position of the acyl group in triglycerides but can show high selectivity in the acylation of sugars and other polyols. nih.govmdpi.com Studies on the acylation of various flavonoids, which contain a pyran ring, have demonstrated that lipases can exhibit high regioselectivity, preferentially acylating specific hydroxyl groups. nih.gov This suggests that for a substrate like this compound, a lipase could selectively acylate the primary hydroxyl group.

Molecular docking studies can be employed to predict and understand the regioselectivity of enzymes. Such studies have been used to elucidate the binding of flavonoids to the active site of lipases, explaining the observed regioselective acetylation patterns. nih.gov Similar computational approaches could be applied to predict the interaction of this compound with various lipases, guiding the selection of the most suitable biocatalyst for a desired transformation.

EnzymeSubstrate TypeObserved RegioselectivityPotential Implication for this compoundReference
Candida antarctica lipase BLactulose (disaccharide)Preferential acylation at the 1-O- and 6'-O- positionsPotential for selective acylation of the hydroxyl group. mdpi.com
Various LipasesDiethyl 4-aryl-4H-pyran-3,5-dicarboxylatesMonohydrolysis of one ester groupPotential for selective hydrolysis or esterification at the carboxylate group. nih.gov
Candida antarctica lipase B and Thermomyces lanuginosus lipaseFlavonoid aglyconsRegioselective acetylation of specific hydroxyl groups on the B-ringHigh potential for selective derivatization of the hydroxyl group. nih.gov

Investigation of Microbial Transformations

Whole-cell microbial transformations offer a powerful tool for the functionalization of organic molecules, often providing access to reactions that are challenging to achieve through conventional chemical or enzymatic methods. The investigation of microbial transformations of this compound could unveil novel derivatization pathways, such as hydroxylation, oxidation, or glycosylation.

While specific studies on the microbial transformation of this compound are scarce, research on the microbial degradation and modification of other heterocyclic compounds, including pyran and pyridine (B92270) derivatives, provides valuable insights. mdpi.commdpi.com Microorganisms, particularly bacteria and fungi, possess a diverse array of enzymes, such as monooxygenases and dioxygenases, capable of introducing hydroxyl groups onto aromatic and heterocyclic rings. mdpi.comacs.org For instance, flavin-dependent monooxygenases have been implicated in the formation of pyran rings in the biosynthesis of natural products. acs.orgresearchgate.net

The pyran ring of this compound could be a target for microbial hydroxylation, leading to the formation of di- or tri-hydroxylated derivatives. Such reactions are often highly regio- and stereoselective. Furthermore, the primary alcohol of the 2-hydroxyethyl side chain could be oxidized to an aldehyde or a carboxylic acid by microbial alcohol oxidases or dehydrogenases.

The degradation of aromatic compounds by microorganisms often proceeds through initial hydroxylation followed by ring cleavage. mdpi.com Studying the microbial degradation pathways of pyran-based compounds could not only provide information on their environmental fate but also inspire the development of biocatalytic methods for the production of novel, functionalized molecules. Screening of various microbial strains, including those from the genera Pseudomonas, Bacillus, and various fungi, could lead to the discovery of novel biocatalytic activities for the transformation of this compound.

Microbial SystemTransformation TypeSubstrate ClassPotential Transformation of this compoundReference
Streptomyces sp. (Xiamenmycin biosynthesis)Epoxidation and Cyclization3-geranyl-4-hydroxybenzoic acidRing functionalization (e.g., hydroxylation) acs.orgresearchgate.net
Agrobacterium sp.Hydroxylation4-hydroxypyridineHydroxylation of the pyran ring mdpi.com
Various bacteria and fungiOxidationAromatic and heterocyclic compoundsOxidation of the hydroxyl group to an aldehyde or carboxylic acid mdpi.com

Analytical Method Development for 2 Hydroxyethyl 2h Pyran 4 Carboxylate

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is the cornerstone for separating 2-Hydroxyethyl 2H-pyran-4-carboxylate from starting materials, by-products, and degradation products. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are applicable, with the choice depending on the analyte's volatility and thermal stability, and the specific requirements of the analysis.

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile technique for the analysis of this compound due to its operation at ambient temperatures, which prevents thermal degradation.

Reversed-Phase (RP-HPLC): This would be the primary mode for purity assessment. A C18 or C8 column would likely provide adequate retention and separation. The mobile phase would typically consist of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol. Gradient elution, starting with a higher proportion of water and gradually increasing the organic solvent, would be effective for separating compounds with a range of polarities.

Detection: The 2H-pyran-4-carboxylate moiety lacks a strong chromophore, which makes detection by a standard UV-Vis detector challenging, especially for trace-level impurities. veeprho.com While esters show some UV absorbance around 205-240 nm, the sensitivity might be low. researchgate.netresearchgate.net Therefore, alternative detection methods should be considered:

Refractive Index (RI) Detector: Suitable for detecting non-chromophoric compounds but is not compatible with gradient elution and has lower sensitivity.

Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD): These are universal detectors that are compatible with gradient elution and are more sensitive than RI detection for non-volatile analytes. researchgate.net

Derivatization: To enhance UV detection, the hydroxyl group could be derivatized with a UV-active agent (pre- or post-column), though this adds complexity to the procedure. veeprho.comresearchgate.net

Table 1: Proposed Starting Conditions for RP-HPLC Method Development

ParameterProposed ConditionRationale
Column C18 (e.g., 150 mm x 4.6 mm, 5 µm)Provides good retention for moderately polar organic molecules.
Mobile Phase A Water (with 0.1% formic acid)Formic acid can improve peak shape and ionization for subsequent MS analysis.
Mobile Phase B Acetonitrile (with 0.1% formic acid)Common organic modifier providing good separation efficiency.
Gradient 5% B to 95% B over 20 minutesTo elute a wide range of potential impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm i.d. column.
Column Temp. 30 °CProvides reproducible retention times.
Detector ELSD/CAD or UV at low wavelength (e.g., 210 nm)Universal detection for non-chromophoric compounds or low-wavelength UV for the ester carbonyl group.

Gas Chromatography (GC):

GC is suitable for volatile and thermally stable compounds. The hydroxyl group in this compound increases its polarity and reduces its volatility, which can lead to poor peak shape and high boiling point issues. sigmaaldrich.comresearchgate.net

Derivatization: To overcome these issues, derivatization of the hydroxyl group is essential. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is a common and effective strategy. researchgate.netnih.govbrjac.com.br This process replaces the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (B98337) (TMS) group, increasing volatility and thermal stability, and improving chromatographic performance. gcms.cz

Column and Conditions: A mid-polarity capillary column (e.g., one with a 5% phenyl polysiloxane phase) would be a good starting point for separating the silylated derivative from other potential volatile impurities.

Hyphenated Techniques for Identification and Quantification

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are indispensable for unequivocal identification and accurate quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS is a powerful tool for analyzing this compound, providing both separation and mass information.

Ionization: Electrospray ionization (ESI) in positive ion mode would be the most suitable technique. The molecule would be expected to form protonated molecules [M+H]⁺ and adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. nih.gov

Analysis: By coupling the HPLC method described above to a mass spectrometer, one can obtain the mass-to-charge ratio (m/z) of the parent compound and any impurities, which is crucial for their identification. For quantitative analysis, tandem mass spectrometry (MS/MS) in Selected Reaction Monitoring (SRM) mode would provide high selectivity and sensitivity by monitoring a specific fragmentation of the parent ion.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is the gold standard for the identification of volatile compounds and would be applied to the derivatized analyte. nih.govanalytice.com

Analysis: After separation on the GC column, the silylated derivative of this compound would enter the mass spectrometer. Electron Impact (EI) ionization would cause predictable fragmentation of the molecule.

Fragmentation: The mass spectrum would likely show a molecular ion peak (M⁺) and characteristic fragment ions. For silylated hydroxyethyl (B10761427) esters, common fragmentations include the loss of a methyl group (M-15) and a tert-butyl group if tBDMS is used for derivatization. nih.gov The fragmentation pattern serves as a fingerprint for structural confirmation.

Table 2: Expected Mass Fragments in GC-MS of the TMS-Derivative

m/z (mass-to-charge)Proposed Fragment IdentitySignificance
Calculated M⁺Molecular ion of the TMS-derivativeConfirms the molecular weight of the derivative.
M - 15Loss of a methyl group (-CH₃) from the TMS groupCharacteristic fragment of TMS derivatives.
Specific fragmentsFragments from the cleavage of the pyran ring or ester bondProvides structural information about the core.

(Note: Exact m/z values depend on the precise molecular formula and isotopic distribution.)

Spectrophotometric Methods for Quantitative Analysis

While HPLC with UV detection might lack sensitivity, standalone UV-Visible spectrophotometry can be employed for quantitative analysis, often through indirect methods or derivatization.

Direct UV-Vis Spectrophotometry: Direct measurement is feasible if the compound has sufficient absorbance at a specific wavelength. Simple esters typically have a weak n→π* transition around 205-215 nm. ucalgary.ca The utility of this method would depend on the molar absorptivity of this compound in a suitable solvent (e.g., ethanol (B145695) or acetonitrile) and the absence of interfering absorbing species. ej-eng.org

Indirect Spectrophotometry: This method involves using a UV-absorbing reagent that reacts stoichiometrically with the analyte to produce a colored product. nih.gov A classic example for esters is the hydroxamic acid test . The ester is reacted with hydroxylamine (B1172632) to form a hydroxamic acid, which then forms a colored complex (typically magenta or reddish-brown) with ferric (Fe³⁺) ions. The intensity of the color, measured by a spectrophotometer in the visible range (e.g., ~500-540 nm), is proportional to the concentration of the ester. This method is robust but can be subject to interference from other compounds that react with the reagents.

The development of analytical methods for this compound requires a systematic approach. A combination of HPLC for purity and separation, GC for volatile impurities (after derivatization), and hyphenated techniques like LC-MS and GC-MS for definitive identification and quantification would provide a comprehensive analytical package. Spectrophotometric methods, particularly indirect colorimetric assays, offer a simpler, alternative route for quantification. Each method would require rigorous validation according to established guidelines to ensure accuracy, precision, and reliability.

Future Research Directions and Perspectives

Emerging Synthetic Strategies for 2-Hydroxyethyl 2H-pyran-4-carboxylate and its Analogs

The synthesis of pyran rings has been a subject of intense research, with a significant shift towards more efficient and sustainable methods. For a molecule like this compound, which combines several key functionalities, emerging synthetic strategies are likely to focus on multicomponent reactions (MCRs), novel catalytic systems, and domino reactions that can construct the core and install the desired functional groups in a single or a few steps.

Multicomponent Reactions (MCRs): MCRs are a powerful tool in modern organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a one-pot reaction. This approach is highly atom-economical and can rapidly generate libraries of related compounds. researchgate.net For the synthesis of this compound analogs, an MCR approach could involve the reaction of an aldehyde, a β-ketoester, and an active methylene (B1212753) compound. encyclopedia.pub The development of new MCRs using green solvents and catalysts is a significant area of research. nih.gov

Novel Catalytic Systems: The use of innovative catalysts is a key driver in the development of new synthetic methods. For pyran synthesis, a variety of catalysts have been explored, including:

Nanocatalysts: Magnetic nanoparticles, such as those based on iron oxide, offer advantages like high surface area, thermal stability, and easy separation and recyclability. encyclopedia.pubresearchgate.net

Organocatalysts: Small organic molecules, such as L-proline, can be effective and enantioselective catalysts for the synthesis of pyran derivatives. rsc.org Natural biopolymers like sodium alginate have also been employed as green organocatalysts. nih.gov

Heterogeneous Catalysts: Solid-supported catalysts, including those based on silica (B1680970) and various metal oxides, are gaining attention due to their ease of handling, reusability, and potential for flow chemistry applications. encyclopedia.pubnih.gov

Domino and Tandem Reactions: These reactions, where multiple bond-forming events occur sequentially in a single synthetic operation, offer a highly efficient route to complex molecular architectures. A Knoevenagel condensation followed by an intramolecular cyclization is a common strategy for pyran synthesis. wikipedia.orgnih.gov Exploring new domino sequences that can directly incorporate the hydroxyethyl (B10761427) and carboxylate functionalities would be a significant advancement. For instance, a formal [3+3] cycloaddition approach could be envisioned. wikipedia.org

The table below summarizes some emerging synthetic strategies applicable to the synthesis of pyran derivatives, which could be adapted for the target molecule.

Synthetic StrategyKey FeaturesPotential for this compound
Multicomponent Reactions (MCRs) One-pot, high atom economy, rapid library synthesis. researchgate.netCould enable the direct assembly of the pyran core with the required substituents from simple starting materials.
Nanocatalysis Recyclable catalysts, high efficiency, green conditions. encyclopedia.pubresearchgate.netOffers a sustainable approach to the synthesis, potentially with high yields and selectivity.
Organocatalysis Metal-free, enantioselective potential, mild reaction conditions. rsc.orgnih.govCould allow for the synthesis of chiral analogs of the target compound.
Domino Reactions High step-economy, formation of multiple bonds in one pot. wikipedia.orgnih.govA well-designed domino sequence could streamline the synthesis and reduce purification steps.

Advanced Characterization Techniques and Data Analysis

The unambiguous structural elucidation of a novel compound like this compound is paramount. A combination of advanced spectroscopic and analytical techniques, supported by computational analysis, would be essential to fully characterize its structure and stereochemistry.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: A comprehensive suite of NMR experiments would be the cornerstone of characterization. 1D NMR (¹H and ¹³C) would confirm the presence of the key functional groups. 2D NMR techniques such as COSY, HSQC, and HMBC would be crucial for establishing the connectivity of the atoms within the molecule and for the unambiguous assignment of all proton and carbon signals. nih.gov For chiral analogs, the use of chiral shift reagents in NMR could help determine enantiomeric excess.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR would provide clear evidence for the presence of the hydroxyl (O-H stretch), ester carbonyl (C=O stretch), and C-O ether linkages within the pyran ring. nih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight and elemental composition of the compound, confirming its molecular formula. wisconsin.edu

Crystallographic and Chromatographic Techniques:

Single-Crystal X-ray Diffraction: If a suitable crystal can be obtained, single-crystal X-ray diffraction would provide the definitive three-dimensional structure of the molecule, including the conformation of the pyran ring (e.g., "flattened-boat" conformation) and the relative stereochemistry of any chiral centers. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC methods, particularly with chiral stationary phases, would be essential for separating stereoisomers and for assessing the purity of the synthesized compound. encyclopedia.pub

Computational Analysis:

Density Functional Theory (DFT): DFT calculations have become an indispensable tool for corroborating experimental data and providing deeper insights into molecular properties. nih.govmdpi.com DFT can be used to predict NMR chemical shifts, vibrational frequencies, and to study the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which relate to the compound's reactivity. nih.gov The molecular electrostatic potential (MEP) can also be calculated to identify regions of the molecule that are electron-rich or electron-poor. nih.gov

The following table provides hypothetical spectroscopic data for this compound, based on its functional groups.

TechniqueExpected Observations
¹H NMR Signals for the vinyl protons on the pyran ring, protons adjacent to the ether oxygen, the methylene protons of the hydroxyethyl group, and the ester group.
¹³C NMR Resonances for the sp² carbons of the double bond, the sp³ carbons of the pyran ring, the carbonyl carbon of the ester, and the carbons of the hydroxyethyl group.
FT-IR (cm⁻¹) Broad O-H stretch (~3400), C=O stretch of the ester (~1720), C=C stretch (~1650), C-O stretches (~1250-1050).
HRMS A molecular ion peak corresponding to the exact mass of the molecular formula.

Unexplored Reactivity and Transformation Pathways

The unique combination of a dihydropyran ring, an ester, and a primary alcohol in this compound presents a multitude of opportunities for exploring novel chemical transformations. The reactivity of this molecule can be directed towards the pyran ring itself or towards the functional groups attached to it.

Reactions of the Dihydropyran Ring:

Cycloaddition Reactions: Dihydropyrans can participate in cycloaddition reactions, such as the hetero-Diels-Alder reaction, acting as dienophiles. nih.govwikipedia.org Exploring the reactivity of this compound in such reactions could lead to the synthesis of complex polycyclic systems. The inverse electron demand Diels-Alder (IEDDA) reaction with strained alkynes is another avenue for investigation. researchgate.net

Ring-Opening Reactions: The pyran ring can be opened under various conditions. Acid-catalyzed ring-opening can lead to the formation of dienic alcohols. rsc.orgnih.gov The use of organometallic reagents can also induce ring-opening to form conjugated dienols. rsc.org Investigating these reactions for the target molecule could provide access to a range of acyclic, highly functionalized building blocks.

Ring-Contraction Reactions: Under certain conditions, pyran rings can undergo contraction to form furan (B31954) derivatives. This has been observed for naphthopyran systems under basic conditions. researchgate.net Exploring the potential for such rearrangements with this compound could yield novel furan-based compounds.

Transformations of the Functional Groups:

Functional Group Interconversion: The hydroxyl and ester groups offer a wide range of possibilities for functional group interconversions. The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, or it can be converted to other functional groups through substitution reactions. The ester can be hydrolyzed to the corresponding carboxylic acid or transesterified. nih.gov

Intramolecular Reactions: The proximity of the hydroxyl and ester groups could facilitate intramolecular reactions. For example, intramolecular transesterification could lead to the formation of a lactone. The hydroxyl group could also participate in intramolecular additions to the double bond of the pyran ring under certain catalytic conditions.

Polymerization: The presence of both a hydroxyl group and a double bond suggests that this compound could serve as a monomer for polymerization reactions, leading to novel polymers with ether and ester functionalities in the backbone.

Novel Applications in Organic Synthesis and Beyond (excluding prohibited areas)

Beyond its fundamental chemical interest, this compound and its analogs have the potential to be valuable building blocks in various areas of chemical science, excluding any discussion of dosage or adverse effects.

Building Blocks in Organic Synthesis:

Synthesis of Complex Molecules: The pyran scaffold is a common feature in many natural products. nih.gov this compound could serve as a versatile starting material for the synthesis of more complex molecules, leveraging the reactivity of its multiple functional groups. Pyran-2-one derivatives, which can be accessed from pyrans, are powerful building blocks for a wide range of heterocyclic compounds. researchgate.net

Development of Synthetic Methodologies: The unique combination of functional groups makes this molecule an interesting substrate for the development and testing of new synthetic methods, particularly in the area of catalysis and domino reactions. nih.gov

Materials Science:

Polymer Chemistry: As mentioned previously, the bifunctional nature of this compound makes it a potential monomer for the synthesis of novel polyesters and polyethers. osti.gov The incorporation of the rigid pyran ring into a polymer backbone could impart unique thermal and mechanical properties. The hydroxyethyl ester functionality is also relevant in the context of cellulose (B213188) derivatives and the synthesis of materials like polyethylene (B3416737) terephthalate (B1205515) (PET). mdpi.comacs.org

Functional Materials: Pyran derivatives have been investigated for their photochromic properties. acs.org While the specific properties of this compound are unknown, its structural features suggest that it could be a precursor for the development of new functional materials, potentially with applications in optics or electronics. The development of novel two-dimensional materials like borophene, which has tunable electronic properties, highlights the ongoing search for new materials with advanced functionalities. psu.edu

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